![molecular formula C17H9Cl5N2O2 B5210689 N-{4-[(2,4,5,6,7-pentachloro-1-oxo-1H-inden-3-yl)amino]phenyl}acetamide](/img/structure/B5210689.png)
N-{4-[(2,4,5,6,7-pentachloro-1-oxo-1H-inden-3-yl)amino]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2,4,5,6,7-pentachloro-1-oxo-1H-inden-3-yl)amino]phenyl}acetamide, also known as PA-824, is a nitroimidazole drug that has been extensively studied for its potential use in treating tuberculosis. It was discovered by a team of scientists at the University of Illinois at Chicago and is currently being developed by the pharmaceutical company, TB Alliance.
Wirkmechanismus
N-{4-[(2,4,5,6,7-pentachloro-1-oxo-1H-inden-3-yl)amino]phenyl}acetamide is thought to work by inhibiting the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. This leads to the disruption of the cell wall and eventual death of the bacteria. In addition, this compound has been shown to have activity against the dormant, non-replicating bacteria that are thought to be responsible for the persistence of tuberculosis in patients.
Biochemical and Physiological Effects:
This compound has been shown to be well-tolerated in animal studies and has a favorable pharmacokinetic profile. It is rapidly absorbed and distributed throughout the body, with high concentrations found in the lungs, which is the primary site of tuberculosis infection. In addition, it has been shown to have low toxicity and does not appear to have significant interactions with other drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-{4-[(2,4,5,6,7-pentachloro-1-oxo-1H-inden-3-yl)amino]phenyl}acetamide is its broad-spectrum activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. In addition, its activity against non-replicating bacteria makes it a promising candidate for treating persistent infections. However, one limitation of this compound is that it requires activation by a bacterial enzyme, which may limit its activity in certain patients.
Zukünftige Richtungen
There are several future directions for research on N-{4-[(2,4,5,6,7-pentachloro-1-oxo-1H-inden-3-yl)amino]phenyl}acetamide. One area of interest is the development of combination therapies that include this compound in order to improve treatment outcomes for tuberculosis. Another area of interest is the investigation of the mechanism of action of this compound, which may lead to the development of new drugs that target the same pathway. Finally, there is interest in exploring the potential use of this compound in other bacterial infections, such as leprosy and Buruli ulcer.
Synthesemethoden
N-{4-[(2,4,5,6,7-pentachloro-1-oxo-1H-inden-3-yl)amino]phenyl}acetamide can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The initial step involves the reaction of 2,4,5,6,7-pentachloro-1H-indene with sodium amide to form 2,4,5,6,7-pentachloro-1-oxo-1H-indene. This compound is then reacted with 4-aminophenylacetic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
N-{4-[(2,4,5,6,7-pentachloro-1-oxo-1H-inden-3-yl)amino]phenyl}acetamide has been extensively studied for its potential use in treating tuberculosis, which is a major global health problem. It has been shown to have potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. In addition, it has been shown to have activity against both replicating and non-replicating bacteria, which is important since many bacteria can enter a non-replicating state that is difficult to treat with traditional antibiotics.
Eigenschaften
IUPAC Name |
N-[4-[(2,4,5,6,7-pentachloro-3-oxoinden-1-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl5N2O2/c1-6(25)23-7-2-4-8(5-3-7)24-16-9-10(17(26)15(16)22)12(19)14(21)13(20)11(9)18/h2-5,24H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSTTXQQCINRKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C(C(=O)C3=C2C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl5N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.